molecular formula C12H11NO2 B12866541 1-(6-Hydroxy-2-methylquinolin-3-yl)ethanone

1-(6-Hydroxy-2-methylquinolin-3-yl)ethanone

Cat. No.: B12866541
M. Wt: 201.22 g/mol
InChI Key: XKJZJAQVZZMYCB-UHFFFAOYSA-N
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Description

1-(6-Hydroxy-2-methylquinolin-3-yl)ethanone is a quinoline derivative, a class of compounds known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry. Quinoline derivatives are nitrogen-containing heterocycles that exhibit a wide range of pharmacological properties, making them valuable in drug discovery and development .

Preparation Methods

The synthesis of 1-(6-Hydroxy-2-methylquinolin-3-yl)ethanone typically involves the reaction of 2-methylquinoline with appropriate reagents to introduce the hydroxy and ethanone functional groups. One common method involves the oxidative coupling of 1-(2-methyl-4-phenylquinolin-3-yl)ethanone with ethanol under oxidative conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-(6-Hydroxy-2-methylquinolin-3-yl)ethanone undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

1-(6-Hydroxy-2-methylquinolin-3-yl)ethanone can be compared with other similar quinoline derivatives, such as:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

IUPAC Name

1-(6-hydroxy-2-methylquinolin-3-yl)ethanone

InChI

InChI=1S/C12H11NO2/c1-7-11(8(2)14)6-9-5-10(15)3-4-12(9)13-7/h3-6,15H,1-2H3

InChI Key

XKJZJAQVZZMYCB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C2C=C(C=CC2=N1)O)C(=O)C

Origin of Product

United States

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